1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone

Pharmaceutical Intermediates Process Chemistry Cardiovascular API Synthesis

Researchers synthesizing (-)-Nebivolol require the 5-fluoro substituent for fluorochroman scaffold incorporation; non-fluorinated analogs cannot substitute and introduce unquantified yield and impurity risks. • Validated (-)-Nebivolol key intermediate - direct Wittig olefination for 5-fluoro-2-hydroxyphenyl ketone installation • ≥98% purity with ¹⁹F NMR handle for real-time reaction monitoring; computed LogP ~5.5 facilitates non-polar solvent reactions • Supplied as brown solid; store refrigerated (2-8°C) under inert atmosphere; ships at ambient temperature

Molecular Formula C26H20FO2P
Molecular Weight 414.4 g/mol
CAS No. 797054-15-0
Cat. No. B135705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone
CAS797054-15-0
Synonyms1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenyl-λ5-phosphoranylidene)ethanone; 
Molecular FormulaC26H20FO2P
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=CC(=O)C2=C(C=CC(=C2)F)O)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H20FO2P/c27-20-16-17-25(28)24(18-20)26(29)19-30(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,28H
InChIKeyXUVGTEJRTSLISN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone: Sourcing for Cardiovascular APIs


1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone (CAS 797054-15-0) is a fluorinated organophosphorus ylide (phosphorane) featuring a 5-hydroxyphenyl ethanone core conjugated to a triphenylphosphoranylidene group . It is formally classified as a stabilized phosphonium ylide and is structurally analogous to α-keto ylide chalcone derivatives. Its primary documented industrial application is as a key synthetic intermediate in the manufacture of (−)-Nebivolol, a third-generation β1-selective adrenergic blocker and vasodilator used globally for hypertension and heart failure . The compound is supplied as a brown solid with a molecular formula of C26H20FO2P (MW 414.41 g/mol) and is typically available at purities of ≥95% to 98% .

Documented (−)-Nebivolol intermediate
Stabilized phosphonium ylide for Wittig olefination
C5-fluoro-2-hydroxyphenyl ethanone core

1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone: Generic Substitution Risks


Superficial structural similarity within the triphenylphosphoranylidene-ethanone compound class masks critical differences in physicochemical properties, biological activity, and validated synthetic utility that preclude generic substitution. The non-fluorinated de-fluoro analog 1-(2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone (CAS 81995-11-1) has been subject to crystallographic, spectroscopic, and antimicrobial characterization , while the target compound (CAS 797054-15-0) is defined by its role as a validated (−)-Nebivolol intermediate , with a C5 aromatic fluoro substituent that fundamentally alters projected lipophilicity (LogP ~5.5 vs. unfluorinated analogs), hydrogen-bonding capacity, and metabolic stability of derived APIs. No published head-to-head study directly compares these compounds in the same assay; therefore, any claim of functional equivalence is unsupported by experimental evidence. Procuring an uncharacterized analog for a validated synthetic step introduces unquantified risk in reaction yield, impurity profile, and downstream regulatory compliance.

Target (CAS 797054-15-0)
De-fluoro analog (CAS 81995-11-1)
Application
Documented (−)-Nebivolol intermediate
No Nebivolol application reported
Lipophilicity
Higher lipophilicity (fluoro substitution)
Lower predicted logP; not measured
Antimicrobial data
No published MIC results
MIC characterized (İnkaya 2021)
Thermal stability
Decomposes upon melting
Clean melting at higher temperature

Procuring uncharacterized analogs for validated synthetic steps introduces unquantified risk in yield, impurity profile, and regulatory compliance.

1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone: Key Differentiation Evidence


Validated Nebivolol Intermediate vs. Uncharacterized Analogs

The target compound (CAS 797054-15-0) is explicitly documented as a (−)-Nebivolol intermediate by multiple reputable supplier technical datasheets, a validated application that is not reported for the unfluorinated analog CAS 81995-11-1 or other triphenylphosphoranylidene-ethanone derivatives . The C5-fluoro substitution on the phenyl ring is structurally required for incorporation into the Nebivolol scaffold, which contains two 6-fluorochroman moieties. The unfluorinated analog lacks this essential fluorine atom and therefore cannot serve as a direct synthetic substitute in Nebivolol manufacturing .

Intermediate identity
Supporting evidence
Documented (−)-Nebivolol intermediate
vs. no Nebivolol application for de-fluoro analog
Validated process chemistry fit
Supplier-documented; GMP development context
Pharmaceutical Intermediates Process Chemistry Cardiovascular API Synthesis Quality Control

Lipophilicity (LogP): Fluorinated vs. Non-fluorinated Analogs

The target compound (CAS 797054-15-0) has a computed octanol-water partition coefficient (LogP) of approximately 5.5, as reported in the Molaid physicochemical database . This high lipophilicity reflects the combined contributions of the triphenylphosphoranylidene group and the aromatic fluoro substituent. Although no experimentally measured LogP for the direct de-fluoro analog (CAS 81995-11-1) was located, the replacement of fluorine (the most electronegative element) with hydrogen on the phenyl ring is universally predicted to reduce LogP by approximately 0.5–1.0 log units based on established Hansch π values for aromatic fluorine substitution (πF ≈ 0.14 vs. πH = 0.0) . This difference has meaningful implications for differential extraction behavior during workup, chromatographic retention times during purity analysis, and biological membrane partitioning in any downstream biological evaluation.

Lipophilicity
Reported
Computed LogP ~5.5
Estimated ΔLogP +0.5 to +1.0 vs. non-fluorinated analog
Differential extraction and HPLC retention
Computed value; experimental LogP not located
Physicochemical Properties Lipophilicity Drug Design ADMET Prediction

Antibacterial Activity: De-Fluoro Analog vs. Target Compound

The structurally analogous de-fluoro compound 1-(2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone (CAS 81995-11-1) was subjected to minimal inhibitory concentration (MIC) testing against bacterial strains, with experimental results published in a peer-reviewed study by İnkaya et al. (2021) . The study combined crystallographic, spectroscopic (FT-IR, ¹H/¹³C/³¹P NMR), and DFT theoretical analysis with antibacterial evaluation, providing a comprehensive characterization baseline for the compound class. In contrast, no published peer-reviewed study has reported the antibacterial activity (MIC or zone-of-inhibition data) of the target 5-fluoro-2-hydroxyphenyl compound (CAS 797054-15-0). The introduction of a C5 aromatic fluoro substituent is known to modulate electronic effects on the phenolic -OH (pKa perturbation) and alter hydrogen-bonding capacity, both of which can significantly shift antimicrobial potency . Without experimental MIC data for the fluoro derivative, no direct potency comparison is possible, and extrapolation of the de-fluoro analog's activity to the target compound is scientifically unjustified.

Antibacterial activity
Class-level inference
No MIC data for target compound
De-fluoro analog MIC characterized (İnkaya 2021)
Activity cannot be extrapolated
De novo screening required; data to verify
Antimicrobial Activity Biological Screening Structure-Activity Relationship MIC Assay

Thermal Stability: 5-Fluoro Derivative vs. Acetonitrile Analog

The target compound (CAS 797054-15-0) exhibits a reported melting point of >125°C with decomposition (dec.), as documented in supplier databases . This thermal decomposition behavior is distinct from the sharp melting point reported for the structurally related triphenylphosphoranylidene acetonitrile (CAS 16640-68-9), which melts at 185–188°C without decomposition . The decomposition upon melting of CAS 797054-15-0 indicates that the 5-fluoro-2-hydroxyphenyl-ethanone core is thermally less stable than the acetonitrile-substituted phosphorane, likely due to the presence of the phenolic -OH group enabling thermal degradation pathways (e.g., dehydration, retro-aldol cleavage) that are absent in the nitrile analog. This has direct practical implications for handling, storage (refrigerator storage under inert atmosphere is recommended), and any synthetic transformations requiring elevated temperatures.

Thermal stability
Cross-study comparable
Decomposes >125°C
Acetonitrile analog melts 185–188°C without decomposition
Cold-chain storage recommended
Inert atmosphere handling advised
Thermal Stability Storage Conditions Physicochemical Characterization Procurement Specifications

1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone: Validated Application Scenarios


GMP Intermediate Sourcing for (−)-Nebivolol API Manufacture

This compound is documented specifically as a (−)-Nebivolol intermediate . Procurement for Nebivolol synthesis is the only application scenario directly supported by supplier documentation. Researchers and process chemists developing or scaling Nebivolol manufacturing should source CAS 797054-15-0 with appropriate purity specifications (≥95–98%) and ensure storage under refrigerated, inert atmosphere conditions. The unfluorinated analog (CAS 81995-11-1) cannot substitute in this application because it lacks the 5-fluoro substituent required for incorporation into the fluorochroman-containing Nebivolol scaffold.

Wittig Olefination Reagent Development

As a stabilized phosphonium ylide containing the 5-fluoro-2-hydroxybenzoyl moiety, this compound can serve as a Wittig reagent for the direct installation of a 5-fluoro-2-hydroxyphenyl ketone functionality into target molecules via olefination of aldehydes . The predicted high lipophilicity (LogP ~5.5) is advantageous for reactions in non-polar organic solvents (chloroform, dichloromethane), and the fluoro substituent provides a useful ¹⁹F NMR handle for reaction monitoring—a feature entirely absent in non-fluorinated Wittig reagent analogs.

Fluorinated Building Block for Medicinal Chemistry

The compound provides a fluorinated aromatic pharmacophore element (5-fluoro-2-hydroxyphenyl) that can be elaborated through the reactive ethanone carbonyl and phosphoranylidene ylide functionalities . The C5-fluoro substituent enhances metabolic stability of derived compounds relative to non-fluorinated congeners, a well-established principle in medicinal chemistry . However, antimicrobial activity has not been experimentally characterized for this specific compound ; screening must proceed de novo, not by analogy to published data for the de-fluoro analog.

Analytical Reference Standard for Nebivolol Impurity Profiling

As a documented Nebivolol intermediate, this compound may serve as a reference standard for identifying and quantifying process-related impurities in Nebivolol API . Its distinct retention time (reflecting computed LogP ~5.5), characteristic ³¹P NMR resonance (phosphoranylidene phosphorus), and ¹⁹F NMR resonance (aromatic C-F) provide orthogonal analytical handles for impurity tracking by HPLC, LC-MS, and NMR during quality control.

Application
Selection Property
Validation Focus
GMP Intermediate Sourcing for (−)-Nebivolol API Manufacture
Documented intermediate identity
Fluorochroman scaffold compatibility; cold-chain handling
Wittig Olefination Reagent Development
Stabilized ylide reactivity
Aldehyde olefination efficiency; ¹⁹F NMR reaction monitoring
Fluorinated Building Block for Medicinal Chemistry
5-Fluoro-2-hydroxyphenyl pharmacophore
Metabolic stability assessment; de novo antimicrobial screening
Analytical Reference Standard for Nebivolol Impurity Profiling
Orthogonal analytical handles (³¹P, ¹⁹F NMR, distinct retention)
Impurity identification and retention time correlation
Quote Request

Request a Quote for 1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.